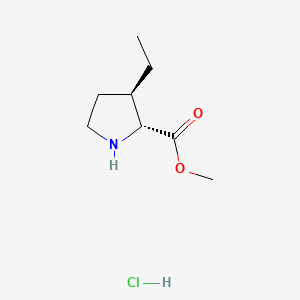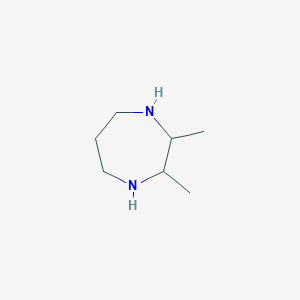
2,3-Dimethyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. This compound is part of the diazepane family, which is known for its diverse biological and pharmacological properties. The presence of methyl groups at positions 2 and 3 adds to its unique chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1,4-diazepane can be achieved through several methods. One common approach involves the cyclization of appropriate diamines with suitable carbonyl compounds. For instance, the reaction of 2,3-dimethyl-1,4-diaminobutane with formaldehyde under acidic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of the compound, ensuring high purity and yield. The use of automated systems and optimized reaction conditions further enhances the production process .
化学反应分析
Types of Reactions: 2,3-Dimethyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
2,3-Dimethyl-1,4-diazepane has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
作用机制
The mechanism of action of 2,3-Dimethyl-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzyme active sites or receptor proteins, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
相似化合物的比较
1,3-Dimethyl-1,4-diazepane: Similar in structure but with methyl groups at different positions.
1,4-Diazepane: Lacks the methyl groups, resulting in different chemical properties.
2,3-Dimethylpiperazine: A six-membered ring analogue with similar substituents.
Uniqueness: 2,3-Dimethyl-1,4-diazepane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 3 influences its steric and electronic properties, making it a valuable compound for various applications .
属性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-6-7(2)9-5-3-4-8-6/h6-9H,3-5H2,1-2H3 |
InChI 键 |
YGLMAAZGANTFFT-UHFFFAOYSA-N |
规范 SMILES |
CC1C(NCCCN1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N-[(4-nitrophenyl)(diphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14017288.png)

![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)
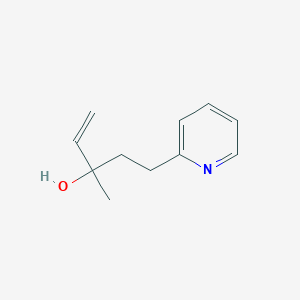

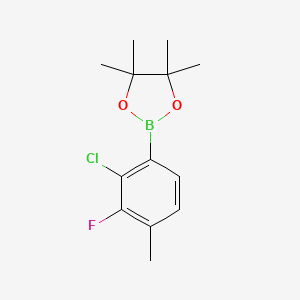
![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)

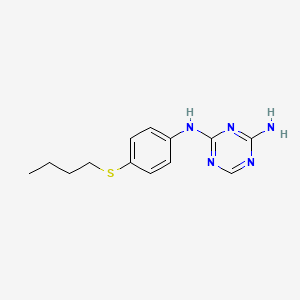
![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)

![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)
